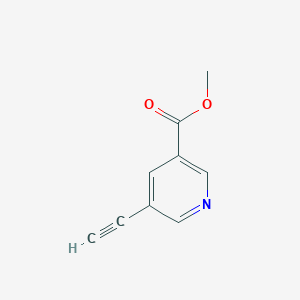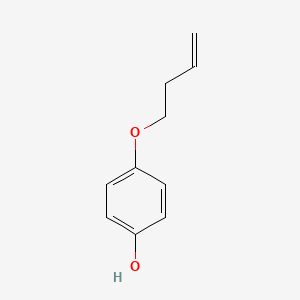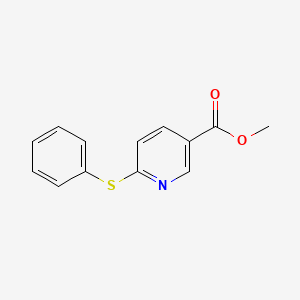
Methyl 6-(Phenylthio)nicotinate
説明
Methyl 6-(Phenylthio)nicotinate is a chemical compound with the CAS Number: 179057-13-7 . It has a molecular weight of 245.3 and its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The InChI code for Methyl 6-(Phenylthio)nicotinate is1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 6-(Phenylthio)nicotinate has a molecular weight of 245.3 . Its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用
Synthesis and Chemical Applications
- Economical Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 6-(Phenylthio)nicotinate, has been developed as an intermediate in the synthesis of novel anti-infective agents. The synthesis process emphasizes safety and economy, involving trifluoromethylation of aryl iodide using cost-effective materials (Mulder et al., 2013).
- Functionally Substituted Derivatives : Studies on ethyl 6-alkyl(phenyl)-substituted nicotinates, which are structurally similar to Methyl 6-(Phenylthio)nicotinate, have explored their reactions with primary amines and other compounds. These studies aim to understand the composition and structure of functionally substituted formylphenyl derivatives (Shatirova & Nagieva, 2020).
Biological and Pharmacological Research
- Antiprotozoal Activity : A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including nicotinamide derivatives, revealed that these compounds show promising activity against certain protozoan infections. Such studies indicate the potential for derivatives of Methyl 6-(Phenylthio)nicotinate in antiprotozoal therapy (Ismail et al., 2003).
- Antineoplastic Activities : Research on 6-substituted nicotinamides, which include compounds structurally similar to Methyl 6-(Phenylthio)nicotinate, showed moderate activity against certain cancers like leukemia. This highlights the potential of these compounds in anticancer research (Ross, 1967).
- Metabolic Effects and Cancer : Nicotinamide N-methyltransferase (NNMT), which metabolizes compounds like Methyl 6-(Phenylthio)nicotinate, has been shown to affect the methylation potential in cancer cells. The metabolic activity of NNMT may lead to altered epigenetic states in cancer cells, pointing to a link between metabolic enzymes and cancer cell behavior (Ulanovskaya et al., 2013).
将来の方向性
A study mentions a synthetic nicotine analog, 6-methyl nicotine, being used in an electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) . This suggests that the regulation and classification of synthetic nicotine analogs, such as Methyl 6-(Phenylthio)nicotinate, could be a future direction for research and policy.
特性
IUPAC Name |
methyl 6-phenylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIDTSCNRWRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(Phenylthio)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



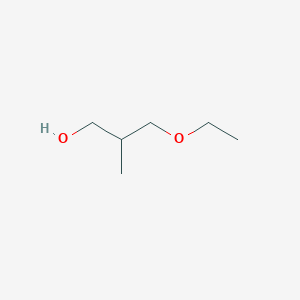
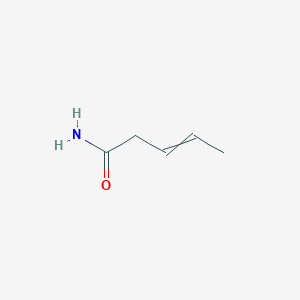
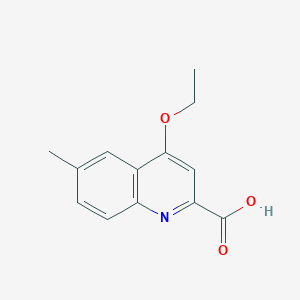
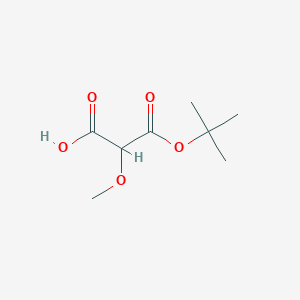
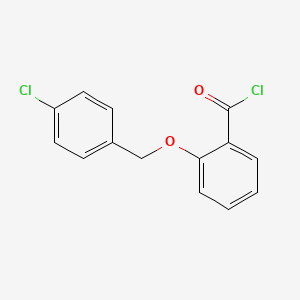
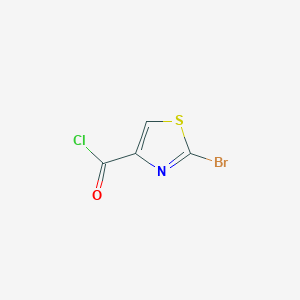
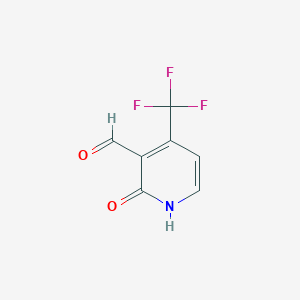
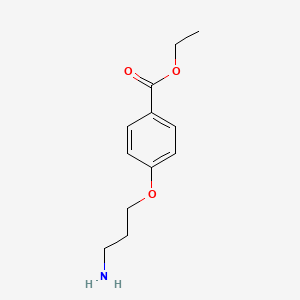
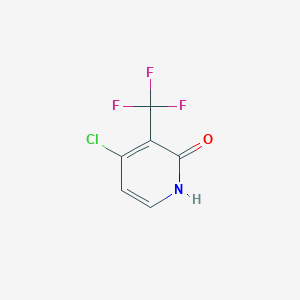
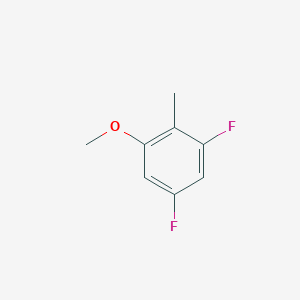
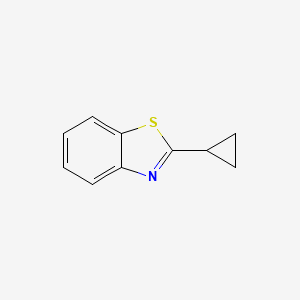
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
